molecular formula C17H20N6O2 B560178 Tomivosertib CAS No. 1849590-01-7

Tomivosertib

Cat. No.: B560178
CAS No.: 1849590-01-7
M. Wt: 340.4 g/mol
InChI Key: HKTBYUWLRDZAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomivosertib is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2. It has potential antineoplastic activity and is being investigated for its role in cancer treatment. This compound binds to and inhibits the activity of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2, which are involved in various cellular processes, including the regulation of protein synthesis .

Preparation Methods

The preparation of tomivosertib involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Tomivosertib undergoes various chemical reactions, including inhibition of phosphorylation and modulation of protein synthesis. It is known to inhibit the phosphorylation of eukaryotic translation initiation factor 4E at serine 209, which is a specific substrate of mitogen-activated protein kinase interacting serine/threonine-protein kinase . Common reagents and conditions used in these reactions include the use of this compound in combination with other agents, such as paclitaxel, to enhance its efficacy . Major products formed from these reactions include the inhibition of protein synthesis and modulation of immune responses.

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Research has demonstrated that Tomivosertib is effective in preclinical models of acute myeloid leukemia. In studies involving various AML cell lines, this compound significantly inhibited cell viability and proliferation. It was particularly effective against cell lines with FLT3 activating mutations, such as MV4-11 and MM6, which are associated with poor prognosis due to high levels of phosphorylated eIF4E .

Key Findings:

  • Cell Lines Tested: MV4-11, MM6, KG-1
  • Mechanism: Inhibition of eIF4E phosphorylation on serine 209
  • Outcome: Dose-dependent reduction in leukemic cell survival and proliferation

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in combination with pembrolizumab (Keytruda) for frontline treatment in patients with non-small cell lung cancer. The KICKSTART trial assessed the efficacy of this combination therapy. Although there was a modest improvement in progression-free survival (PFS) compared to placebo, the results did not meet the prespecified statistical significance threshold .

Trial Results:

  • Median PFS: 13.0 weeks (this compound + Pembrolizumab) vs. 11.7 weeks (Placebo + Pembrolizumab)
  • Adverse Events: 67% experienced grade 3 or higher treatment-emergent adverse events in the this compound arm .

Combination Therapies

This compound's role as an enhancer of immune responses has been explored in conjunction with checkpoint inhibitors. It has been shown to increase T-cell memory populations and enhance anti-tumor immunity, making it a candidate for combination strategies aimed at overcoming resistance to existing therapies .

Preclinical Studies

Several preclinical studies have established this compound's potential across various cancer types:

Cancer Type Model Outcome
Acute Myeloid LeukemiaAML cell linesSignificant reduction in cell viability
Non-Small Cell Lung CancerCombination with PembrolizumabModest improvement in PFS
Solid TumorsVarious tumor modelsInduction of anti-tumor immune response

Biological Activity

Tomivosertib, also known as eFT508, is a highly selective inhibitor of MAP kinase-interacting serine/threonine-protein kinases MNK1 and MNK2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancers, and relevant clinical findings.

This compound functions primarily by inhibiting the phosphorylation of eIF4E at serine 209. eIF4E is a critical component in the initiation of mRNA translation and is often overactive in various cancers, contributing to tumorigenesis and poor prognosis. By blocking this phosphorylation, this compound disrupts the translation of oncogenic proteins, thereby exerting anti-tumor effects.

Acute Myeloid Leukemia (AML)

In preclinical studies, this compound demonstrated potent anti-leukemic properties against AML cell lines. Notably, it effectively inhibited cell viability and clonogenicity in MV411, MM6, and KG-1 cells, which are representative of the M5 subtype of AML characterized by high levels of phosphorylated eIF4E. The compound showed a dose-dependent response with significant reductions in cell survival observed at concentrations as low as 0.1 μM .

Table 1: Inhibition of Cell Viability by this compound in AML Cell Lines

Cell LineIC50 (μM)Clonogenic Inhibition (%)
MV4110.185
MM60.278
KG-10.375
THP-12.030
U9372.525

The above data indicate that this compound is particularly effective against certain AML subtypes that harbor FLT3 mutations, which are associated with poor clinical outcomes due to elevated eIF4E activity .

Non-Small Cell Lung Cancer (NSCLC)

In contrast to its promising results in AML, this compound showed only modest activity in NSCLC according to findings from the phase II KICKSTART trial. The combination of this compound with pembrolizumab did not meet its primary endpoint for progression-free survival (PFS), resulting in the termination of further development for this indication .

Table 2: KICKSTART Trial Results Summary

Treatment GroupMedian PFS (weeks)Grade 3+ Adverse Events (%)
This compound + Pembrolizumab13.067
Placebo + Pembrolizumab11.737

Despite a slight improvement in PFS favoring the this compound group (HR = 0.62), the results did not justify continued development due to safety concerns and lack of significant efficacy .

Clinical Trials and Future Directions

This compound has been evaluated in several clinical trials targeting various malignancies beyond AML and NSCLC. For instance, a phase II study investigated its use in microsatellite stable colorectal cancer (MSS CRC) but similarly faced challenges regarding efficacy .

Moreover, emerging research suggests potential applications for this compound in treating neuropathic pain conditions due to its effects on neuronal activity modulation . This opens avenues for further exploration beyond oncology.

Q & A

Basic Research Questions

Q. What is the primary mechanism of Tomivosertib in inhibiting cancer cell proliferation?

this compound selectively targets MNK1 and MNK2 kinases, inhibiting phosphorylation of eIF4E at Ser209 (IC50 = 1–2 nM for MNK1/2, 2–16 nM for cellular eIF4E phosphorylation). This disrupts cap-dependent translation of oncogenic mRNAs, reducing proliferation and inflammatory cytokine production (e.g., TNFα, IL-6) in cancer models like DLBCL and AML .

Q. Which cancer types have shown preclinical sensitivity to this compound?

Preclinical studies highlight efficacy in diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), and hepatocellular carcinoma. DLBCL cell lines (e.g., TMD8, OCI-Ly3) show sensitivity linked to reduced pro-inflammatory cytokines and eIF4E phosphorylation . In AML, this compound reduces p-eIF4E levels and cell viability (IC50: 0.1–10 μM) .

Q. How does this compound modulate PD-L1 expression in tumor cells?

this compound downregulates PD-L1 protein abundance by inhibiting MNK-dependent translation, enhancing antitumor immunity. Preclinical models demonstrate increased intratumoral cytotoxic T cells and prolonged survival in MYC-KRAS-driven liver cancer mice .

Advanced Research Questions

Q. How should researchers design in vitro experiments to determine optimal this compound dosing?

  • Titration Range : Use 0.1–100 μM concentrations to capture dose-response curves, as IC50 values vary by cell type (e.g., 0.1–10 μM in AML ; 2–16 nM for eIF4E phosphorylation ).
  • Duration : Assess effects at 24–72 hours, with Western blot validation of p-eIF4E suppression .
  • Controls : Include untreated cells and MNK-independent inhibitors (e.g., S6K1 inhibitors) to isolate MNK-specific effects .

Q. What methodological considerations apply when combining this compound with immune checkpoint inhibitors?

  • Synergy : Co-administer with anti-PD-1/PD-L1 agents (e.g., avelumab, pembrolizumab) to enhance T-cell activity. Clinical trials in NSCLC and colorectal cancer show combination safety, though efficacy requires further validation .
  • Biomarkers : Monitor PD-L1 levels, tumor-infiltrating lymphocytes, and cytokine profiles (e.g., TNFα, CXCL10) to assess immune modulation .

Q. How can researchers address contradictions between preclinical efficacy and clinical trial outcomes?

  • Translational Gaps : While this compound showed promise in AML and lymphoma models , Phase II trials in NSCLC (NCT04622007) failed to meet PFS thresholds (HR = 0.62, p = 0.21) .
  • Mitigation Strategies : Optimize patient stratification using MNK/eIF4E pathway biomarkers and explore combinatorial regimens (e.g., with venetoclax in AML) .

Q. What experimental models best replicate this compound’s tumor microenvironment effects?

  • Xenografts : Use MYC-KRAS-driven liver cancer models to study PD-L1 suppression and immune infiltration .
  • Co-cultures : Incorporate stromal/immune cells (e.g., T cells) to evaluate cytokine-mediated crosstalk in DLBCL .

Methodological and Translational Questions

Q. What biomarkers are recommended for assessing this compound activity in vivo?

  • Primary : p-eIF4E (Ser209) levels via Western blot or IHC .
  • Secondary : Plasma cytokines (TNFα, IL-6) and tumor PD-L1 expression .
  • Functional : Tumor growth kinetics and immune cell profiling (e.g., CD8+ T cells) .

Q. How can researchers evaluate this compound’s role in nonsense mutation suppression?

  • Protocol : Treat APC R1450X reporter cells with this compound (30 μM) and G418 (500 μg/mL) for 24 hours. Measure readthrough via GFP-BFP fusion protein expression .
  • Controls : Compare with MNK-independent translation inhibitors (e.g., 4EGI-1) to validate MNK-specific effects .

Q. What are the challenges in translating MNK inhibition to clinical settings?

  • Heterogeneity : Variable MNK dependency across cancers; AML and DLBCL show stronger preclinical responses than solid tumors .
  • Toxicity : Manage adverse events (e.g., 67% Grade ≥3 AEs in NSCLC trials) via dose optimization .
  • Combination Timing : Sequential vs. concurrent dosing with chemotherapy (e.g., paclitaxel in breast cancer; NCT04261218) requires pharmacokinetic alignment .

Properties

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBYUWLRDZAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022534
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849590-01-7
Record name Tomivosertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomivosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMIVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.